Therapeutic Applications of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol in Drug Discovery: A Technical Guide
Therapeutic Applications of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol in Drug Discovery: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the therapeutic potential of the novel heterocyclic compound, [1-(Pyrazin-2-yl)piperidin-4-yl]methanol. While direct preclinical and clinical data for this specific molecule are not yet publicly available, this paper synthesizes information from closely related pyrazinylpiperidine and pyrimidinylpiperidine analogs to build a comprehensive profile. We will delve into its predicted physicochemical properties, propose a viable synthetic route, and explore its most promising therapeutic applications, with a primary focus on its potential as a muscarinic M4 receptor antagonist for neurological disorders and as a cytotoxic agent in oncology. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical, detailed methodologies for the preclinical evaluation of this and similar compounds.
Introduction: The Promise of Pyrazinylpiperidine Scaffolds
The confluence of pyrazine and piperidine rings within a single molecular entity presents a compelling scaffold for drug discovery. The piperidine ring, a ubiquitous motif in pharmaceuticals, offers a versatile, saturated heterocyclic core that can be readily functionalized to modulate pharmacokinetic properties and target engagement.[1] The pyrazine ring, an aromatic diazine, serves as a key pharmacophoric element, often acting as a bioisostere for phenyl or other heteroaryl groups and engaging in crucial hydrogen bonding interactions with biological targets.[2] This combination has given rise to a diverse array of bioactive molecules with applications spanning oncology, neuroscience, and infectious diseases.[3][4][5] This guide focuses on the specific, yet underexplored, molecule [1-(Pyrazin-2-yl)piperidin-4-yl]methanol, postulating its therapeutic utility based on the established pharmacology of its structural congeners.
Physicochemical Properties and Synthesis
Predicting the drug-like properties of a novel compound is a critical first step in its evaluation. Based on its structural analog, [1-(pyrimidin-2-yl)piperidin-4-yl]methanol (CAS: 111247-61-1), we can infer key physicochemical parameters for [1-(Pyrazin-2-yl)piperidin-4-yl]methanol.[6]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₅N₃O | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~193.25 g/mol | Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five). |
| LogP | 1.0 - 2.0 (estimated) | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Contributes to solubility and target binding. |
| Hydrogen Bond Acceptors | 3 (2 pyrazine N, 1 piperidine N) | Influences solubility and provides key interaction points for target binding. |
| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for target binding. |
Proposed Synthetic Pathway
The synthesis of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol can be achieved through a straightforward and efficient two-step process, as outlined below. This proposed route leverages established methodologies for N-arylation of piperidines and the reduction of carboxylic esters.
Caption: Proposed synthesis of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol.
Detailed Protocol for N-Arylation of (Piperidin-4-yl)methanol
This protocol describes a general procedure for the crucial C-N cross-coupling reaction to form the pyrazinylpiperidine core.
Materials:
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(Piperidin-4-yl)methanol [CAS: 6457-49-4][7]
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2-Chloropyrazine
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Palladium catalyst (e.g., Pd₂(dba)₃)
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Phosphine ligand (e.g., Xantphos)
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Strong base (e.g., Sodium tert-butoxide)
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Anhydrous toluene
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Standard glassware for inert atmosphere reactions
Procedure:
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To an oven-dried Schlenk flask, add (Piperidin-4-yl)methanol (1.0 eq.), 2-chloropyrazine (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
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Evacuate and backfill the flask with argon or nitrogen three times.
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Add anhydrous toluene via syringe.
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Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield [1-(Pyrazin-2-yl)piperidin-4-yl]methanol.
Therapeutic Applications and Biological Evaluation
Based on the pharmacology of structurally similar compounds, two primary therapeutic avenues are proposed for [1-(Pyrazin-2-yl)piperidin-4-yl]methanol: neurology, as a muscarinic M4 receptor antagonist, and oncology, as a cytotoxic agent.
Muscarinic M4 Receptor Antagonism for Neurological Disorders
Rationale: The muscarinic acetylcholine M4 receptor is a G protein-coupled receptor predominantly expressed in the striatum, a key brain region for motor control and cognition.[3] M4 receptor antagonists have shown therapeutic promise in preclinical models of Parkinson's disease and schizophrenia by modulating dopamine signaling. Notably, a patent for N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives highlights their potential as M4 receptor antagonists for treating neurological diseases.[3] The [1-(Pyrazin-2-yl)piperidin-4-yl]methanol core represents a key structural fragment of these patented compounds, suggesting it may share this pharmacological activity.
Caption: Proposed mechanism of action as an M4 receptor antagonist.
Experimental Workflow for M4 Receptor Activity:
Caption: Experimental workflow for evaluating anticancer potential.
This protocol assesses the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
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Human cancer cell lines (e.g., MCF-7, A549, HCT116)
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Complete cell culture medium
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96-well cell culture plates
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Test compound ([1-(Pyrazin-2-yl)piperidin-4-yl]methanol)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or acidified isopropanol)
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Plate reader
Procedure:
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Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Prepare serial dilutions of the test compound in complete medium.
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Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
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Incubate the plate for 48-72 hours.
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Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Add solubilization buffer to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Should in vitro studies demonstrate significant cytotoxicity, the next logical step is to assess in vivo efficacy. [8] General Protocol Outline:
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Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice).
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Tumor Implantation: Subcutaneously implant a human cancer cell line that showed sensitivity in vitro into the flank of the mice.
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Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
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Dosing: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses, along with a vehicle control group. A positive control group with a standard-of-care chemotherapeutic may also be included.
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Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
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Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
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Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Conclusion and Future Directions
[1-(Pyrazin-2-yl)piperidin-4-yl]methanol represents a promising, yet underexplored, scaffold in drug discovery. By leveraging structure-activity relationship data from closely related analogs, we have postulated its potential as a muscarinic M4 receptor antagonist for neurological disorders and as a cytotoxic agent for cancer therapy. The detailed synthetic and pharmacological protocols provided in this guide offer a clear and actionable framework for the preclinical evaluation of this compound.
Future research should focus on the synthesis and in vitro screening of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol to validate these hypotheses. Positive in vitro results would warrant progression to in vivo efficacy studies and pharmacokinetic profiling to fully elucidate its therapeutic potential. The versatility of the pyrazinylpiperidine scaffold also invites the exploration of further derivatization to optimize potency, selectivity, and drug-like properties.
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